molecular formula C13H15ClN2O2 B7465358 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

Cat. No. B7465358
M. Wt: 266.72 g/mol
InChI Key: HVUXNVRLGADAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Some of the key areas of research include:
1. Anti-cancer Properties: Several studies have shown that 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has potent anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and prostate cancer.
2. Anti-inflammatory Properties: 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
3. Anti-microbial Properties: Several studies have also shown that 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has potent anti-microbial properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects:
3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit microbial growth. Additionally, it has been found to have minimal toxicity in normal cells, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is its potent anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has minimal toxicity in normal cells, making it a promising candidate for drug development. However, one of the limitations is the complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. Some of the key areas of research include:
1. Drug Development: 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has shown promising results in preclinical studies for the treatment of cancer, inflammation, and microbial infections. Further research is needed to develop this compound into a safe and effective drug for human use.
2. Mechanistic Studies: Further studies are needed to understand the mechanism of action of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione and its interactions with various enzymes and signaling pathways.
3. Structure-Activity Relationship Studies: Structure-activity relationship studies are needed to optimize the structure of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione for improved potency and selectivity.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in humans for the treatment of cancer, inflammation, and microbial infections.

Synthesis Methods

The synthesis of 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 3-chlorobenzylamine with propan-2-ylidenemalononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain 3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione.

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(2)11-12(17)16(13(18)15-11)7-9-4-3-5-10(14)6-9/h3-6,8,11H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUXNVRLGADAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.